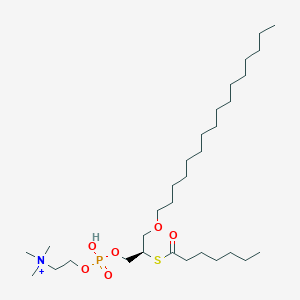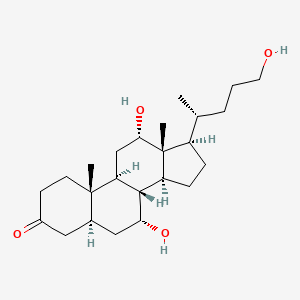
3-keto Petromyzonol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-keto Petromyzonol, also known as 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate, is a bile acid derivative primarily found in sea lamprey (Petromyzon marinus). It is a significant component of male sea lamprey sex pheromones and plays a crucial role in modulating the behaviors of mature females. This compound is known for its ability to influence the hypothalamic-pituitary-gonadal (HPG) axis, thereby affecting reproductive processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-keto Petromyzonol involves multiple steps, starting from cholesterol or other bile acid precursors. The key steps include hydroxylation, oxidation, and sulfation reactions. The hydroxylation at specific positions (7α, 12α, and 24) is typically achieved using enzymatic or chemical methods. The oxidation of the 3-position to form the keto group is often carried out using oxidizing agents such as Jones reagent or pyridinium chlorochromate. Finally, the sulfation at the 24-position is performed using sulfur trioxide-pyridine complex or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specific biological role and limited commercial demand. the production process would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of bioreactors for enzymatic hydroxylation and controlled reaction conditions for oxidation and sulfation would be essential for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-keto Petromyzonol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions to form more oxidized derivatives.
Reduction: The keto group at the 3-position can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups at positions 7α, 12α, and 24 can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent, pyridinium chlorochromate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.
Major Products
Oxidation: More oxidized bile acid derivatives.
Reduction: Hydroxyl derivatives at the 3-position.
Substitution: Various substituted bile acid derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-keto Petromyzonol has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and synthesis.
Biology: Investigated for its role in modulating reproductive behaviors in sea lamprey and other vertebrates.
Industry: Used in the development of pheromone-based biopesticides for controlling invasive sea lamprey populations
Mécanisme D'action
3-keto Petromyzonol exerts its effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis. It influences the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn regulates the release of other hormones involved in reproductive processes. The compound binds to specific receptors in the olfactory system of sea lamprey, triggering a cascade of molecular events that lead to changes in hormone levels and reproductive behaviors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Petromyzonol sulfate (PZS)
- 3-keto allocholic acid (3kACA)
- Petromyzonamine disulfate (PADS)
- Petromyzosterol disulfate (PSDS)
Comparison
3-keto Petromyzonol is unique in its specific role as a male sex pheromone in sea lamprey, modulating reproductive behaviors and hormone levels. While other similar compounds like petromyzonol sulfate and 3-keto allocholic acid also play roles in chemical communication and reproductive processes, this compound’s specific effects on the HPG axis and its ability to influence GnRH synthesis and release make it distinct .
Propriétés
Formule moléculaire |
C24H40O4 |
|---|---|
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Clé InChI |
WKLORKLFLMTHHY-RTYFXBAISA-N |
SMILES isomérique |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
SMILES canonique |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)

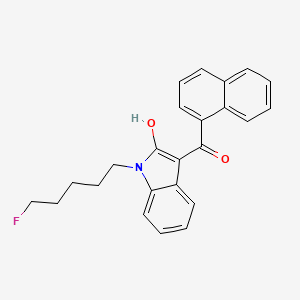
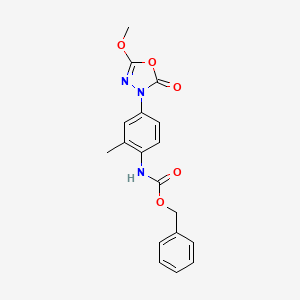
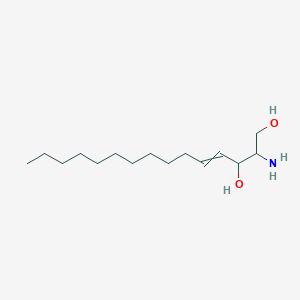
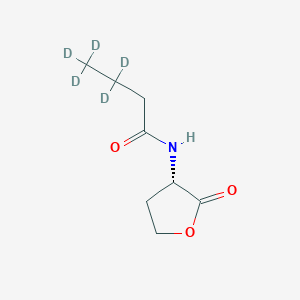
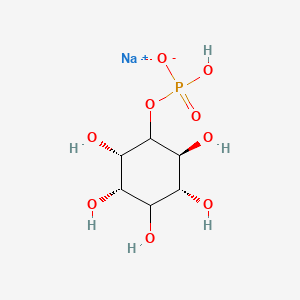
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
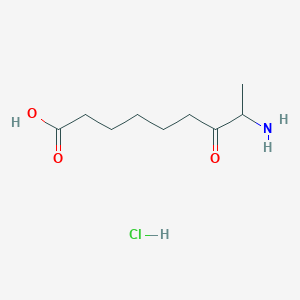


![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
